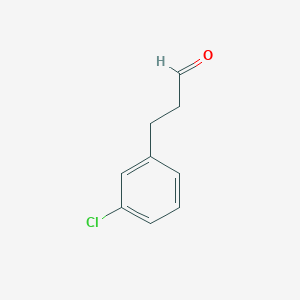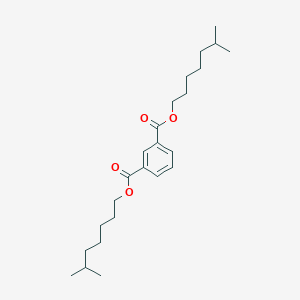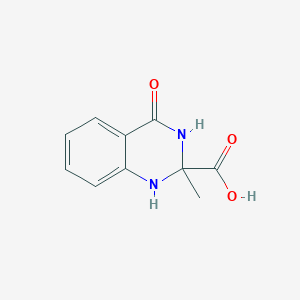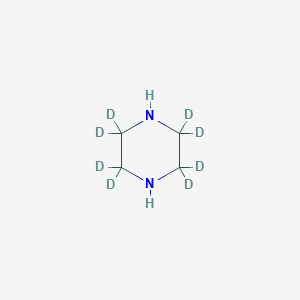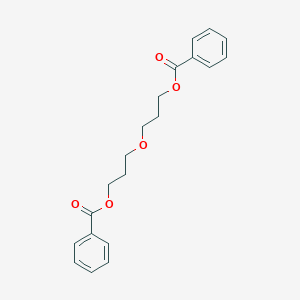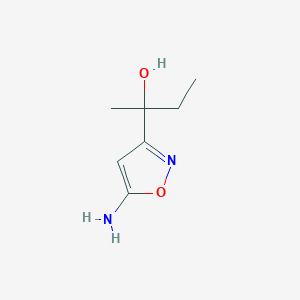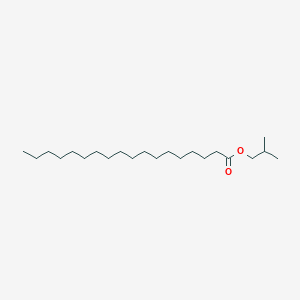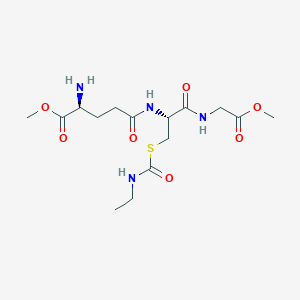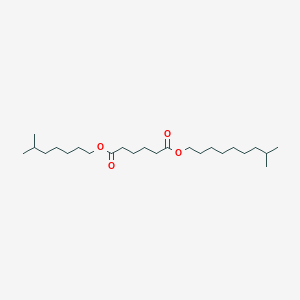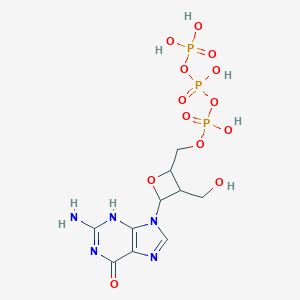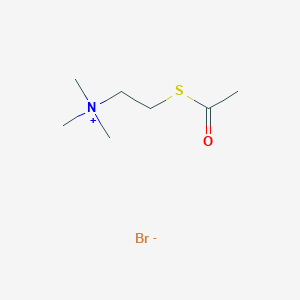
Acetylthiocholine bromide
Übersicht
Beschreibung
Acetylthiocholine bromide is an acetylcholine analog used in scientific research . It is also known as (2-Mercaptoethyl)trimethylammonium bromide acetate .
Synthesis Analysis
Thiol catalysts are essential in native chemical ligation (NCL) to increase the reaction efficiency. Thiocholine has been reported to be used in chemical protein synthesis, including NCL-based peptide ligation and metal-free desulfurization .Molecular Structure Analysis
The linear formula of Acetylthiocholine bromide is CH3COSCH2CH2N(CH3)3Br . It has a molecular weight of 242.18 .Chemical Reactions Analysis
Thiocholine has been used in chemical protein synthesis, including NCL-based peptide ligation and metal-free desulfurization . The hydrolytic stability of thiocholine thioester has been evaluated in terms of NCL and hydrolysis kinetics .Physical And Chemical Properties Analysis
Acetylthiocholine bromide has a molecular weight of 242.18 . It is a white or off-white powder .Wissenschaftliche Forschungsanwendungen
1. Peptide Ligation and Desulfurization
- Application Summary: Acetylthiocholine bromide is used in the synthesis of peptides, specifically in native chemical ligation (NCL) and desulfurization processes . This involves the use of thiocholine in chemical protein synthesis .
- Methods of Application: The process involves the use of thiocholine peptide thioester in terms of NCL and hydrolysis kinetics . Thiocholine showed better reactivity as a thiol additive in desulfurization, which is often used in chemical protein synthesis to convert Cys residues to more abundant Ala residues .
- Results: The study achieved the chemical synthesis of two differently methylated histone H3 proteins via one-pot NCL and desulfurization with thiocholine .
2. Amperometric Biosensors Based on Acetylcholinesterase
- Application Summary: Acetylthiocholine bromide is used as a pseudosubstrate for amperometric detection in biosensors based on acetylcholinesterase (AChE) . These biosensors are developed for the rapid detection of neurotoxic insecticides .
- Methods of Application: The analytical signal is quantified by the oxidation of the thiocholine that is produced enzymatically by the hydrolysis of the acetylthiocholine pseudosubstrate .
- Results: The study demonstrated that operational conditions for any amperometric biosensor that uses acetylthiocholine iodide must be thoroughly optimized to avoid false analytical signals or a reduced sensitivity .
3. Colorimetric Determination of Acetylcholinesterase Activity
- Application Summary: Acetylthiocholine bromide is used in a colorimetric method for determining the activity of the enzyme acetylcholinesterase (AChE) and its inhibitors .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
1. Peptide Ligation and Desulfurization
- Application Summary: Acetylthiocholine bromide is used in the synthesis of peptides, specifically in native chemical ligation (NCL) and desulfurization processes . This involves the use of thiocholine in chemical protein synthesis .
- Methods of Application: The process involves the use of thiocholine peptide thioester in terms of NCL and hydrolysis kinetics . Thiocholine showed better reactivity as a thiol additive in desulfurization, which is often used in chemical protein synthesis to convert Cys residues to more abundant Ala residues .
- Results: The study achieved the chemical synthesis of two differently methylated histone H3 proteins via one-pot NCL and desulfurization with thiocholine .
2. Amperometric Biosensors Based on Acetylcholinesterase
- Application Summary: Acetylthiocholine bromide is used as a pseudosubstrate for amperometric detection in biosensors based on acetylcholinesterase (AChE) . These biosensors are developed for the rapid detection of neurotoxic insecticides .
- Methods of Application: The analytical signal is quantified by the oxidation of the thiocholine that is produced enzymatically by the hydrolysis of the acetylthiocholine pseudosubstrate .
- Results: The study demonstrated that operational conditions for any amperometric biosensor that uses acetylthiocholine iodide must be thoroughly optimized to avoid false analytical signals or a reduced sensitivity .
3. Colorimetric Determination of Acetylcholinesterase Activity
- Application Summary: Acetylthiocholine bromide is used in a colorimetric method for determining the activity of the enzyme acetylcholinesterase (AChE) and its inhibitors .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
1. Peptide Ligation and Desulfurization
- Application Summary: Acetylthiocholine bromide is used in the synthesis of peptides, specifically in native chemical ligation (NCL) and desulfurization processes . This involves the use of thiocholine in chemical protein synthesis .
- Methods of Application: The process involves the use of thiocholine peptide thioester in terms of NCL and hydrolysis kinetics . Thiocholine showed better reactivity as a thiol additive in desulfurization, which is often used in chemical protein synthesis to convert Cys residues to more abundant Ala residues .
- Results: The study achieved the chemical synthesis of two differently methylated histone H3 proteins via one-pot NCL and desulfurization with thiocholine .
2. Amperometric Biosensors Based on Acetylcholinesterase
- Application Summary: Acetylthiocholine bromide is used as a pseudosubstrate for amperometric detection in biosensors based on acetylcholinesterase (AChE) . These biosensors are developed for the rapid detection of neurotoxic insecticides .
- Methods of Application: The analytical signal is quantified by the oxidation of the thiocholine that is produced enzymatically by the hydrolysis of the acetylthiocholine pseudosubstrate .
- Results: The study demonstrated that operational conditions for any amperometric biosensor that uses acetylthiocholine iodide must be thoroughly optimized to avoid false analytical signals or a reduced sensitivity .
3. Colorimetric Determination of Acetylcholinesterase Activity
- Application Summary: Acetylthiocholine bromide is used in a colorimetric method for determining the activity of the enzyme acetylcholinesterase (AChE) and its inhibitors .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
Zukünftige Richtungen
Thiocholine has shown practical utility in chemical protein synthesis, comparable to that of other alkyl thioesters . It has better reactivity as a thiol additive in desulfurization, which is often used in chemical protein synthesis to convert Cys residues to more abundant Ala residues . This suggests potential future directions for the use of Acetylthiocholine bromide in chemical protein synthesis.
Eigenschaften
IUPAC Name |
2-acetylsulfanylethyl(trimethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NOS.BrH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAPREJURVMGMB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC[N+](C)(C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60947886 | |
| Record name | 2-(Acetylsulfanyl)-N,N,N-trimethylethan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60947886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetylthiocholine bromide | |
CAS RN |
25025-59-6 | |
| Record name | Ethanaminium, 2-(acetylthio)-N,N,N-trimethyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25025-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetylthioethyltrimethylammonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025025596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Acetylsulfanyl)-N,N,N-trimethylethan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60947886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-acetylthioethyltrimethylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.321 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



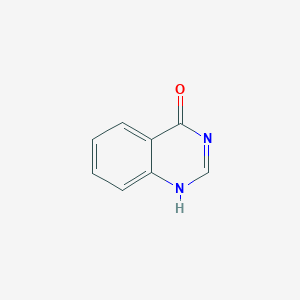
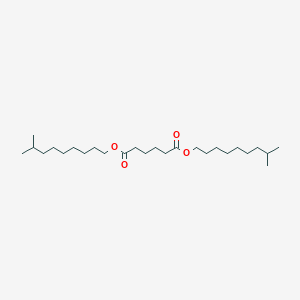
![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3alpha]-(9CI)](/img/structure/B167170.png)
